Succinyl-leucyl-agmatine

Description

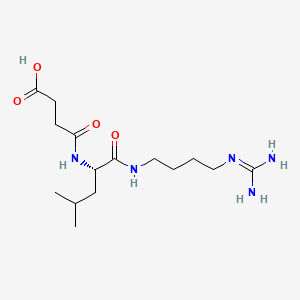

Structure

2D Structure

3D Structure

Properties

CAS No. |

126673-18-5 |

|---|---|

Molecular Formula |

C15H29N5O4 |

Molecular Weight |

343.42 g/mol |

IUPAC Name |

4-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C15H29N5O4/c1-10(2)9-11(20-12(21)5-6-13(22)23)14(24)18-7-3-4-8-19-15(16)17/h10-11H,3-9H2,1-2H3,(H,18,24)(H,20,21)(H,22,23)(H4,16,17,19)/t11-/m0/s1 |

InChI Key |

FABIUMFYPFHSRV-NSHDSACASA-N |

SMILES |

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)CCC(=O)O |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)CCC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)CCC(=O)O |

Other CAS No. |

126673-18-5 |

Synonyms |

succinyl-leucyl-agmatine |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Modulation of Protein Kinase C (PKC) Activity by Succinyl-leucyl-agmatine

The interaction of this compound with cellular systems indicates a significant influence on the activity of Protein Kinase C (PKC), a family of enzymes crucial for transducing signals related to cell proliferation, differentiation, and apoptosis. frontiersin.org The activation of PKC is a complex process that involves its translocation to different cellular compartments, where it can then phosphorylate a variety of downstream target proteins. frontiersin.orgucsd.edu Research suggests that a novel succinyl dipeptide stimulates cellular responses by specifically modulating PKC activity. researchgate.netcnjournals.com

The activation of PKC isozymes is fundamentally linked to their redistribution within the cell, an event known as translocation. synaptogen.com Upon receiving an activation signal, PKC isoforms move from the cytosol to specific cellular locations, such as the plasma membrane, perinucleus, or nucleus, which is critical for determining their unique cellular functions. frontiersin.orgsynaptogen.com For instance, activated PKCβI is typically found inside the nucleus, while activated PKCβII is located at the cell periphery and around the nucleus in cardiac myocytes. synaptogen.com This translocation allows the enzyme to interact with its specific substrates and activators, like diacylglycerol (DAG) and calcium ions, at the cell membrane. frontiersin.org The succinyl dipeptide appears to initiate its effects by triggering this critical translocation and subsequent activation of PKC. researchgate.netcnjournals.com

Table 1: PKC Isoform Translocation Upon Activation

| PKC Isoform | Typical Pre-Activation Location | Typical Post-Activation Location |

|---|---|---|

| Conventional PKCs (e.g., α, βI, βII, γ) | Cytosol | Plasma Membrane, Nucleus, Perinucleus |

This table represents the generalized translocation behavior of PKC isoforms upon activation, a process understood to be initiated by modulators like this compound.

Once activated, PKC mediates a cascade of phosphorylation events, altering the function of numerous substrate proteins. This phosphorylation is a primary mechanism through which PKC exerts its control over cellular processes. ucsd.edu Key substrates are phosphorylated at specific serine or threonine residues, leading to a wide range of downstream effects. For example, in neurosecretory cells, PKC-dependent phosphorylation of SNAP-25 at the Ser187 residue is crucial for sustaining vesicle supply during prolonged stimulation. nih.gov Similarly, PKC activation leads to the phosphorylation of glutamate (B1630785) receptors, which is a critical step in synaptic plasticity. synaptogen.com

Table 2: Key Protein Substrates Phosphorylated by Activated PKC

| Protein Substrate | Function | Consequence of Phosphorylation |

|---|---|---|

| SNAP-25 | Vesicle priming and exocytosis | Potentiates vesicle recruitment. nih.gov |

| Myristoylated alanine-rich C-kinase substrate (MARCKS) | Cytoskeletal organization, membrane trafficking | Regulation of information storage processes. synaptogen.com |

| Protein Kinase D (PKD) | Signal transduction, cell migration | Involvement in proangiogenic signaling. nih.gov |

This table provides examples of proteins whose functions are modulated by PKC-mediated phosphorylation, a key downstream effect of this compound's activity.

The modulation of PKC by this compound initiates broader downstream signaling cascades that orchestrate complex cellular functions like migration and proliferation. One of the significant pathways involves the extracellular signal-regulated kinase (ERK), which is critical for angiogenesis. nih.gov However, the relationship can be complex, as ERK phosphorylation can, in some contexts, occur independently of PKC activity. nih.gov Another crucial downstream target of PKC is sphingosine (B13886) kinase (SPK), which is required for the formation of new blood vessels. nih.gov Furthermore, agmatine (B1664431), a component of the dipeptide, has been shown to promote endothelial cell migration through the activation of VEGF/VEGFR2 and the subsequent PI3K/Akt/eNOS/NO/ICAM-1 signaling pathways. nih.gov This suggests that PKC activation by this compound could potentially engage these pro-migratory cascades.

Phosphorylation Events Mediated by PKC Activation

Investigation of Cellular Locomotor Responses

The modulation of PKC by this compound directly translates into observable changes in cellular movement and organization, particularly in endothelial cells. These locomotor responses are fundamental to processes like wound healing and angiogenesis.

Cell polarization is the establishment of asymmetry in cell shape and molecular distribution, a prerequisite for directional movement. Research has demonstrated that the succinyl dipeptide prompts a rapid endothelial cell polarization response following an in vitro wounding event. researchgate.net This polarization involves the reorganization of the cytoskeleton and the orientation of cellular components, such as the Golgi apparatus, toward the direction of intended movement. diva-portal.org The loss of polarity, conversely, can impede directional cell movement. wvu.edu The ability of this compound to stimulate this polarization is a key component of its effect on cell migration. researchgate.net

Following polarization, cells can engage in directed migration. Studies show that this compound stimulates directed cell migration in endothelial cells. researchgate.netcnjournals.com This effect has been observed in in vitro models designed to mimic cellular movement. For example, agmatine has been shown to significantly accelerate the migration of murine brain endothelial cells in a concentration-dependent manner in a migration assay. nih.gov The stimulation of directed migration is a direct consequence of the PKC modulation and subsequent cell polarization induced by the succinyl dipeptide. researchgate.net

Table 3: Effects of this compound on Cellular Locomotor Responses

| Cellular Response | Observation | Implication |

|---|---|---|

| Endothelial Cell Polarization | Rapid polarization response to wounding. researchgate.net | Establishes cellular asymmetry required for directional movement. |

Table 4: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Agmatine | |

| Diacylglycerol (DAG) | |

| SNAP-25 (Synaptosome-Associated Protein of 25 kDa) | |

| VEGF (Vascular Endothelial Growth Factor) | |

| ICAM-1 (Intercellular Adhesion Molecule 1) |

Assessment of Chemokinetic Effects on Cellular Motility

Chemokinesis, the stimulation of random, non-directional cell movement, is a crucial aspect of various physiological and pathological processes, including wound healing and cancer metastasis. Research has indicated that this compound possesses chemokinetic properties. Studies have shown that SLA, much like its parent compound E-64, can stimulate cellular motility. researchgate.net

The assessment of these effects has been primarily conducted through in vitro cell migration assays. One key finding is that SLA retains the chemokinetic effect observed with E-64. researchgate.net This suggests that the core structure shared by both molecules is responsible for this activity. The stimulation of locomotor responses in endothelial cells by E-64 further supports the notion that its analogues, including SLA, would have similar effects on cell movement.

The precise mechanism by which SLA exerts its chemokinetic effects is thought to be linked to its primary role as a protease inhibitor. Cysteine proteases are involved in the cleavage of various extracellular matrix components and cell surface proteins that can influence cell adhesion and motility. By inhibiting these proteases, SLA may alter the cellular microenvironment and intracellular signaling cascades that regulate the cytoskeletal dynamics necessary for cell movement.

Enzymatic and Receptor Interaction Studies

Differential Effects on Proteolytic Enzymes (Absence of Cysteine Protease Inhibition)

Succinyl-leucyl-agmatine exhibits distinct behavior in its interaction with proteolytic enzymes, notably its lack of inhibitory action against cysteine proteases. This specificity is primarily dictated by its molecular structure.

The chemical structure of this compound is fundamentally different from potent cysteine protease inhibitors like E-64 due to the absence of a trans-epoxysuccinyl group. cephamls.comsigmaaldrich.com This epoxy ring is a highly reactive functional group, essential for the mechanism of irreversible inhibition characteristic of E-64 and its derivatives. cephamls.comwikipedia.org The inhibitory action of these compounds relies on the epoxide being the target for a nucleophilic attack by the thiol group of the cysteine residue in the active site of the protease. wikipedia.orgsigmaaldrich.com Since this compound possesses a stable succinyl group instead of this reactive epoxide, it does not present a target for the cysteine residue, and thus does not engage in the covalent modification required to inhibit the enzyme. This structural difference is the key determinant of its inability to function as a cysteine protease inhibitor, distinguishing it from epoxide-containing compounds.

E-64, chemically known as N-[N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl]-agmatine, is a well-characterized, potent, and irreversible inhibitor of a broad range of cysteine proteases, including papain and cathepsins B, H, and L. wikipedia.orgscientificlabs.co.uk Its mechanism of action is a model for understanding protease inhibition. The process begins with the formation of an initial, non-covalent enzyme-inhibitor complex. ulisboa.pt Following this, the active site cysteine's thiol group performs a nucleophilic attack on one of the carbon atoms of the inhibitor's trans-epoxysuccinyl ring. wikipedia.orgsigmaaldrich.com This attack opens the epoxide ring and results in the formation of a stable, covalent thioether bond between the enzyme and the inhibitor. cephamls.comsigmaaldrich.com This covalent linkage permanently inactivates the enzyme, hence the term "irreversible inhibition." wikipedia.orgpatsnap.com Crystal structure studies of E-64 complexed with proteases like papain have confirmed that the inhibitor binds within the active site subsites, leading to this inactivation. wikipedia.orgnih.gov

In stark contrast, this compound lacks the necessary chemical moiety (the epoxy group) to participate in this type of covalent bonding. Therefore, it cannot replicate the irreversible inhibitory mechanism of E-64. While it was demonstrated that E-64 can act as a reversible competitive inhibitor for the serine protease trypsin, this interaction is based on non-covalent binding and electrostatic interactions rather than the covalent bond formation it undergoes with cysteine proteases. nih.govresearchgate.net

Lack of Epoxy Group as a Determinant of Protease Specificity

Exploration of Potential Receptor Binding and Ligand Activity

While direct research on the receptor binding profile of this compound is limited, the presence of the agmatine (B1664431) moiety suggests potential pharmacological activity. Agmatine, an endogenous neuromodulator, is known to interact with multiple receptor systems. wikipedia.org

Notably, agmatine acts as an antagonist at the polyamine site of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov Studies using radioligand binding have shown that agmatine can competitively antagonize the effects of polyamines like spermidine (B129725) at the NMDA receptor complex. nih.gov Given that the agmatine portion of this compound is structurally available, it is plausible that the compound could exhibit some affinity for NMDA receptors or other targets of agmatine. However, without specific binding studies for the entire this compound molecule, its activity as a receptor ligand remains a topic for future investigation.

Investigation of Metabolic Enzyme Interactions and Their Research Implications

Recent metabolomic studies have identified this compound as a metabolite that correlates with changes in key biochemical markers, suggesting interactions with metabolic pathways that have implications for liver health and inflammatory responses.

In a 2024 study investigating the effects of lentinan in dairy cows, this compound was identified as a significantly upregulated metabolite in the treatment group. mdpi.comresearchgate.net Correlation analysis revealed a significant negative association between the levels of this compound and two important liver-related biochemical markers: Alanine Aminotransferase (ALT) and Total Cholesterol (TC). mdpi.com Elevated ALT is a common indicator of liver stress or damage. The finding that increased levels of this compound are associated with lower ALT and TC levels suggests a potential liver-protective effect. mdpi.com This is further supported by separate research showing that agmatine itself can prevent the increase of serum liver enzymes in animal models of hepatic encephalopathy. nih.gov

Table 1: Correlation of this compound with Liver Biochemical Markers

| Biochemical Marker | Correlation Coefficient (r) | p-value | Implied Effect | Source |

|---|---|---|---|---|

| Alanine Aminotransferase (ALT) | -0.571 | 0.009 | Negative Association | mdpi.com |

This interactive table summarizes the statistically significant correlations found between this compound and liver-related markers in an animal study.

The same 2024 study also explored the relationship between differential metabolites and immune indicators. mdpi.com The analysis showed a significant positive correlation between this compound and Interleukin-4 (IL-4). mdpi.com IL-4 is a key anti-inflammatory cytokine involved in downregulating pro-inflammatory responses. The study concluded that upregulated metabolites, including this compound, appeared to inhibit the production of pro-inflammatory factors while promoting anti-inflammatory ones. mdpi.com This correlation points to a potential role for this compound in modulating immune responses towards an anti-inflammatory state.

Table 2: Correlation of this compound with Cytokines

| Cytokine | Correlation Coefficient (r) | p-value | Implied Effect | Source |

|---|

This interactive table displays the statistically significant correlation found between this compound and the anti-inflammatory cytokine IL-4.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| E-64 (N-[N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl]-agmatine) |

| Agmatine |

| Papain |

| Cathepsin B |

| Cathepsin H |

| Cathepsin L |

| Trypsin |

| Spermidine |

| Alanine Aminotransferase (ALT) |

| Interleukin-4 (IL-4) |

Role in Biological Processes: Preclinical and in Vitro Research Models

Endothelial Cell Biology Research Applications

Research into the direct effects of Succinyl-leucyl-agmatine on endothelial cells is in its nascent stages. The available, albeit limited, information suggests a potential role in cellular motility, which is a critical component of processes such as wound healing.

Direct studies on this compound's impact on wound healing in endothelial monolayer systems are not extensively documented in publicly available research. However, related research on an analogue provides a potential avenue for future investigation. A study noted that an analogue, which lacked the epoxy group and protease inhibitory effect of the related compound E-64, retained a chemokinetic effect on wounded endothelial cells. researchgate.net This suggests that the this compound backbone may possess intrinsic properties that stimulate endothelial cell migration, a key process in the repair of vascular damage. Further research is required to specifically elucidate the effects of this compound in these systems.

Specific cellular response phenotyping of endothelial cells to this compound is not yet detailed in the scientific literature. The observation that an analogue can stimulate a polarization response in endothelial cells points towards a potential influence on cell morphology and directed movement. researchgate.net Comprehensive studies are needed to characterize the full spectrum of phenotypic changes induced by this compound in endothelial cells, including its effects on cell proliferation, adhesion, and tube formation.

Studies on Wound Healing Analogues in Monolayer Systems

Exploratory Research in Animal Models for Metabolic Studies

A notable study in dairy cows has provided the most detailed insights to date into the metabolic influence of this compound. These findings suggest a potential role for this compound in hepatic function and lipid metabolism.

In a study involving dairy cows, the levels of this compound were found to be significantly upregulated in response to supplementation with Lentinan, a polysaccharide extracted from mushrooms. mdpi.com Correlation analysis from this study revealed a significant negative association between this compound and the liver enzyme Alanine Aminotransferase (ALT). mdpi.com Elevated ALT levels are often an indicator of liver stress or damage; thus, this negative correlation suggests a potential hepatoprotective effect of this compound. mdpi.com

Table 1: Correlation of this compound with Hepatic Enzyme Activity

| Metabolite | Correlated Enzyme | Correlation Coefficient (r) | p-value |

|---|

The same study in dairy cows also highlighted the influence of this compound on circulating metabolites, particularly total cholesterol (TC). mdpi.com A significant negative correlation was observed between this compound and TC levels. mdpi.com This finding points towards a potential role for the compound in modulating lipid metabolism. mdpi.com Furthermore, a positive correlation was identified between this compound and Interleukin-4 (IL-4), an anti-inflammatory cytokine. mdpi.com This suggests that this compound may also play a role in modulating immune responses. mdpi.com The reasons for the upregulation of this compound following Lentinan treatment are not yet fully understood. mdpi.com

Table 2: Correlation of this compound with Circulating Metabolites and Cytokines

| Metabolite | Correlated Molecule | Correlation Coefficient (r) | p-value |

|---|---|---|---|

| This compound | Total Cholesterol (TC) | -0.497 | 0.026 |

Influence on Hepatic Enzyme Activity in Mammalian Systems

In Vitro Assays for Bioactivity Profiling

Currently, there is a lack of specific data from in vitro assays designed to profile the broad bioactivity of this compound. While the components of the molecule, such as leucine (B10760876) and agmatine (B1664431), have been studied individually for their biological effects, the bioactivity of the combined succinylated dipeptide-agmatine conjugate remains to be systematically explored. Future research employing a range of in vitro assays will be crucial to understanding its potential enzymatic inhibitory activity, receptor binding affinity, and other cellular effects.

Cell-Based Assays for PKC Activation

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The activation of PKC is a critical event in many signal transduction pathways. Cell-based assays are instrumental in determining how exogenous compounds like this compound might modulate PKC activity.

While direct evidence of this compound's effect on PKC is not extensively documented, the known actions of its constituent parts suggest potential interactions. For instance, agmatine , an endogenous neuromodulator, has been investigated for its role in various signaling cascades. However, one study investigating the antidepressant-like effects of agmatine reported that it did not alter the phosphorylation of Protein Kinase C in the hippocampus of mice under the tested conditions. nih.gov This finding suggests that at least in the context of that specific study, agmatine did not exert a direct activating or inhibitory effect on PKC.

On the other hand, the broader family of protein kinases is influenced by cellular metabolites. It is plausible that the succinyl and leucyl moieties of the compound could indirectly influence PKC signaling through metabolic pathways, although this remains to be experimentally verified for this compound itself.

Future research employing specific cell-based PKC activation assays, such as those utilizing fluorescent biosensors or phosphorylation-specific antibodies, will be necessary to directly ascertain the effect of this compound on this crucial enzyme family.

Migration and Invasion Assays in Cell Culture Systems

Cell migration and invasion are fundamental processes in both normal physiological events, such as immune responses and wound healing, and in pathological conditions like cancer metastasis. In vitro assays, including the wound-healing (scratch) assay and the Transwell invasion assay, are standard methods to assess the migratory and invasive potential of cells in response to specific stimuli.

The components of this compound have been individually implicated in the regulation of cell migration and invasion.

Succinate (B1194679) , a key intermediate in the Krebs cycle, has emerged as an important signaling molecule in the tumor microenvironment. d-nb.infooncotarget.com Extracellular succinate can act as a chemoattractant, promoting the migration and invasion of cancer cells. d-nb.inforesearchgate.net This effect is often mediated through the activation of a specific G-protein coupled receptor, SUCNR1, which in turn can trigger downstream signaling pathways like PI3K/Akt and ERK1/2, ultimately leading to enhanced cell motility. d-nb.infomdpi.com

Leucine , an essential amino acid, also plays a role in cellular signaling that can impact cell migration. researchgate.net Studies have shown that leucine can influence the migration of various cell types, including intestinal and cancer cells. researchgate.netmdpi.com For example, in the context of cancer, leucine metabolism has been linked to the promotion of tumor cell migration and invasion. mdpi.com High levels of leucine have also been shown to impair the migration of certain endothelial cells. nih.gov

Agmatine has been shown to have multifaceted roles in cellular function, including the modulation of pathways associated with cell survival and neuroprotection. nih.govcaldic.com While direct, extensive research on agmatine's role in cell migration and invasion is less common, its influence on signaling molecules like the PI3K/Akt pathway suggests it could indirectly affect these processes. eneuro.orgplos.org

Given the established roles of succinate and leucine in promoting or affecting cell migration and invasion, it is conceivable that this compound could exhibit similar activities. The combination of these molecules into a single compound may lead to unique synergistic or antagonistic effects on cell motility. To validate this hypothesis, it would be imperative to conduct migration and invasion assays using relevant cell lines treated with this compound.

Table of Research Findings on Individual Components:

| Component | Biological Process | In Vitro/Preclinical Finding | Reference(s) |

| Succinate | Cell Migration & Invasion | Promotes cancer cell migration and invasion, often via the SUCNR1 receptor. | d-nb.inforesearchgate.netmdpi.com |

| Leucine | Cell Migration | Influences the migration of various cell types, including intestinal and cancer cells. | researchgate.netmdpi.com |

| Agmatine | PKC Activation | Did not alter Protein Kinase C phosphorylation in a study on mouse hippocampus. | nih.gov |

| Agmatine | Cell Signaling | Modulates various signaling pathways, including PI3K/Akt. | eneuro.orgplos.org |

Structure Activity Relationship Sar Investigations

Impact of the Succinyl Moiety on Bioactivity

The bioactivity of Succinyl-leucyl-agmatine is critically dependent on the trans-epoxysuccinyl group. This electrophilic "warhead" is responsible for the irreversible inhibition of cysteine proteases. sigmaaldrich.combiorxiv.org The mechanism involves a nucleophilic attack by the thiolate of the active site cysteine residue on one of the carbon atoms of the epoxide ring, leading to the formation of a stable covalent thioether bond. biorxiv.orgresearchgate.net This covalent modification permanently inactivates the enzyme.

The stereochemistry of the epoxysuccinyl moiety is a crucial determinant of inhibitory potency. The naturally occurring and most active form of the inhibitor possesses the (2S,3S) configuration. researchgate.net Studies have shown that the cis-form of the epoxysuccinic acid is devoid of inhibitory activity. apexbt.com Furthermore, while the introduction of blocking groups on the free carboxyl group of the epoxysuccinyl moiety can lead to a significant decrease in activity, esterification of this group has been shown to enhance activity in some cases. apexbt.com The presence of both the epoxide and the carbonyl group in the succinyl moiety is essential for the manifestation of its inhibitory action. apexbt.com

Role of the Leucyl Residue in Molecular Recognition and Function

The leucyl residue of this compound plays a pivotal role in the molecular recognition and binding to the target cysteine protease. This residue occupies the S2 subsite of the enzyme's active site, a deep, hydrophobic pocket. hzdr.deacs.orgnih.gov The hydrophobic side chain of leucine (B10760876) fits snugly into this pocket, contributing significantly to the binding affinity of the inhibitor. researchgate.nethzdr.de

Significance of the Agmatine (B1664431) Component in Biological Interactions

In the complex with papain, the guanidinobutylamino group of E-64 extends out into the solvent and is less ordered than the rest of the inhibitor molecule. acs.orgnih.gov However, the terminal carboxylate anion of the epoxysuccinyl moiety forms a crucial electrostatic interaction with the protonated imidazole (B134444) ring of His-159 in the active site. researchgate.net This interaction is thought to prevent the participation of this histidine residue in the hydrolytic charge-relay system, further contributing to the inhibition. researchgate.net The replacement of the agmatine group with other moieties has been a key strategy in developing more selective inhibitors. For instance, replacing it with a proline residue with a free carboxylic acid function led to the development of inhibitors with high selectivity for cathepsin B. hzdr.de

Stereochemical Requirements for Observed Biological Effects

The stereochemistry of this compound is paramount for its biological activity, with specific configurations being essential for potent inhibition of cysteine proteases. As previously mentioned, the trans-epoxysuccinyl moiety is crucial, and the cis-isomer is inactive. apexbt.com

The most significant stereochemical requirement lies in the epoxysuccinyl ring. The (2S,3S) configuration is generally the most potent diastereomer for inhibiting a broad range of cysteine proteases, including papain and cathepsin L. nih.gov However, intriguing exceptions have been observed. For certain cathepsin B inhibitors derived from E-64, the (2R,3R) configuration of the epoxysuccinyl group leads to stronger inhibition than the (2S,3S) diastereomer. hzdr.de This highlights that the optimal stereochemistry can be dependent on the specific enzyme target and the nature of the rest of the inhibitor molecule. The stereochemistry of the leucyl residue is also important, with the L-configuration being the active form, consistent with the stereospecificity of the enzyme's active site. apexbt.com

| Inhibitor | Epoxysuccinyl Configuration | Target Enzyme | Relative Potency/Activity | Reference |

|---|---|---|---|---|

| E-64-like compounds | (2S,3S) | General Cysteine Proteases | Remarkably favored | hzdr.de |

| CA030-type compounds | (2R,3R) | Cathepsin B | Stronger inhibitors than (2S,3S) diastereomers | hzdr.de |

| NS-134 | (2S,3S) | Cathepsin B | ~7 times faster binding than (2R,3R) diastereomer | nih.gov |

| trans-Epoxysuccinic acid | DL-trans | Papain | Active (optical isomer has same activity) | apexbt.com |

| cis-Epoxysuccinic acid | cis | Papain | No activity | apexbt.com |

Comparative SAR Studies with E-64 and Other Analogs

The structure-activity relationship of this compound is further illuminated by comparative studies with its close analog, E-64 (which is often used as a synonym), and other synthetic derivatives. These studies have been instrumental in developing inhibitors with improved selectivity for specific cysteine proteases.

One of the most well-studied analogs is E-64-c (also known as Ep-475), where the agmatine moiety is replaced by an isoamylamide group. E-64-c has been shown to be substantially more reactive than E-64 against cathepsins B and L. apexbt.com For instance, the second-order rate constant of inactivation for E-64-c against cathepsin B is 298,000 M⁻¹s⁻¹, a significant increase compared to E-64. apexbt.com

Another important analog is CA-074 , which was designed for cathepsin B specificity. In CA-074, the agmatine is replaced by an isoleucyl-proline (B1582130) dipeptide, and the carboxyl group of the epoxysuccinyl moiety is modified to a propylcarbamoyl group. This results in an inhibitor with an IC50 value in the low nanomolar range for cathepsin B and over 1,000-fold selectivity against cathepsins L and H. europeanpharmaceuticalreview.com

The development of "double-headed" inhibitors, with peptide extensions on both sides of the epoxysuccinyl warhead, has also provided valuable SAR insights. For example, the inhibitor NS-134 , which has a Leu-Pro-OH extension on one side and a Leu-Gly-OMe extension on the other, is an extremely potent inhibitor of cathepsin B, with a second-order rate constant of 1,520,000 M⁻¹s⁻¹. nih.gov

These comparative studies underscore the modular nature of this compound's structure, where modifications to each of its three key components can be used to fine-tune its potency and selectivity for different cysteine protease targets.

| Inhibitor | Target Enzyme | Inhibition Constant (kinact/Ki in M-1s-1 or IC50) | Reference |

|---|---|---|---|

| E-64-c (Ep-475) | Cathepsin B | 298,000 | apexbt.com |

| E-64-c (Ep-475) | Cathepsin L | 206,000 | apexbt.com |

| E-64-c (Ep-475) | Cathepsin H | 2,018 | apexbt.com |

| CA-074 | Cathepsin B | IC50 = 2.24 nM | hzdr.de |

| CA-030 | Cathepsin B | IC50 = 2.28 nM | hzdr.de |

| NS-134 | Cathepsin B | 1,520,000 | nih.gov |

| NS-137 ((2R,3R) of NS-134) | Cathepsin B | 214,600 | nih.gov |

Analytical Methodologies for Succinyl Leucyl Agmatine in Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are the cornerstone techniques for the analysis of Succinyl-leucyl-agmatine. These methods offer the high resolution and sensitivity required to separate the compound from other components and quantify it with precision.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for peptide and peptide-like compound separation. The separation is based on the hydrophobic interactions between the analyte and the stationary phase (typically C8 or C18 alkyl chains). Because this compound contains both hydrophobic (leucine) and highly polar, basic (agmatine, succinyl) moieties, mixed-mode chromatography, such as hydrophilic interaction liquid chromatography (HILIC) combined with cation-exchange, can also be an effective strategy. helixchrom.comnih.gov HILIC is particularly suited for highly polar compounds that are poorly retained on traditional reversed-phase columns. helixchrom.com

For quantification, HPLC is often coupled with a UV detector, but for higher sensitivity and selectivity, especially in complex samples, mass spectrometry is the detector of choice. LC-tandem Mass Spectrometry (LC-MS/MS) provides excellent specificity and low detection limits, making it the gold standard for quantifying peptide-based molecules. creative-proteomics.compepdd.com The method involves separating the compound with liquid chromatography before it enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected and fragmented to produce characteristic product ions. This transition is then monitored for quantification. For peptide analysis, electrospray ionization (ESI) is the most common ionization technique.

The development of a robust LC-MS method for this compound would involve optimizing several parameters, as detailed in the table below, based on established methods for similar succinylated and agmatine-containing peptides. nih.govnih.govconicet.gov.ar

Table 1: Illustrative HPLC and LC-MS Parameters for this compound Analysis

| Parameter | HPLC (UV Detection) | LC-MS/MS (Quantification) |

| Column | Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Reversed-Phase C18 or HILIC (e.g., 50-150 mm length, <2.1 mm ID) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid (FA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) (ACN) | 0.1% FA in Acetonitrile (ACN) |

| Gradient | Linear gradient from 5% to 60% B over 20-30 minutes | Fast gradient from ~5% to 95% B over 5-15 minutes |

| Flow Rate | ~1.0 mL/min | ~0.3-0.5 mL/min |

| Detection | UV at 214/220 nm (peptide bond) or 254 nm if derivatized | Tandem Mass Spectrometry (MS/MS) with ESI+ |

| Quantification | External standard calibration curve | Stable Isotope Labeled Internal Standard |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation and purity assessment of newly synthesized or isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.govuq.edu.au One-dimensional (1D) ¹H NMR can provide initial information on the presence of key structural motifs, while two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish through-bond and through-space correlations between protons, respectively. uzh.ch This information allows for the sequential assignment of amino acid residues and the determination of the peptide's conformation. ¹³C NMR can further confirm the carbon framework of the molecule.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS) using Orbitrap or Time-of-Flight (TOF) analyzers, is crucial for confirming the molecular weight of this compound with high accuracy. nih.gov This helps to verify the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments. The fragmentation pattern provides sequence information, confirming the linkage of succinic acid, leucine (B10760876), and agmatine (B1664431) in the correct order. The succinylation of a peptide introduces a characteristic mass shift that can be readily identified. creative-proteomics.com

Table 2: Spectroscopic Data for Structural Confirmation of this compound

| Method | Purpose | Expected Information |

| HRMS (e.g., ESI-TOF) | Molecular Formula Confirmation | Accurate mass measurement of the protonated molecule [M+H]⁺, confirming elemental composition. |

| MS/MS | Sequence Verification | Fragmentation pattern (b- and y-ions) confirming the this compound sequence. |

| ¹H NMR | Proton Environment Analysis | Chemical shifts and coupling constants for protons in the succinyl, leucyl, and agmatine moieties. |

| 2D NMR (COSY, TOCSY, NOESY) | 3D Structure Determination | Correlation of protons to establish connectivity and spatial proximity, defining the molecular structure. |

Bioanalytical Methods for Detection in Complex Biological Matrices (e.g., Cell Lysates, Tissue Extracts from research models)

Detecting and quantifying this compound in complex biological matrices from research models, such as cell lysates or tissue extracts, presents significant challenges due to the high abundance of interfering substances like proteins and salts. preomics.comresearchgate.net Robust bioanalytical methods, typically based on LC-MS/MS, require extensive sample preparation to isolate the analyte and ensure accurate measurement. pepdd.combiorxiv.org

The first step is the efficient extraction of the compound from the biological sample. For tissue extracts, this often involves homogenization followed by protein precipitation. protocols.io Protein precipitation is commonly achieved by adding a cold organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid (TCA), which denatures and precipitates the majority of proteins. researchgate.net The supernatant, containing the analyte, is then collected for further processing.

Following initial extraction, a sample cleanup and enrichment step is often necessary. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. thermofisher.com Depending on the physicochemical properties of this compound, reversed-phase, ion-exchange, or mixed-mode SPE cartridges can be used to selectively retain the analyte while washing away interfering matrix components. The purified analyte is then eluted and analyzed by LC-MS/MS. For succinylated peptides, immunoaffinity enrichment using anti-succinyl-lysine antibodies can be a highly specific and effective enrichment strategy prior to LC-MS/MS analysis. nih.govcreative-proteomics.com

The entire bioanalytical method, from sample collection to final analysis, must be thoroughly validated to ensure its reliability, accuracy, and precision for its intended research application. cigb.edu.cu

Table 3: General Workflow for Bioanalytical Detection of this compound

| Step | Technique/Method | Purpose |

| 1. Sample Homogenization | Bead beating, sonication | To lyse cells and release the compound from tissue samples. protocols.io |

| 2. Protein Precipitation | Acetonitrile, Methanol, or Trichloroacetic Acid (TCA) addition | To remove the bulk of proteins which can interfere with analysis. researchgate.net |

| 3. Sample Cleanup/Enrichment | Solid-Phase Extraction (SPE) or Immunoaffinity Purification | To isolate the analyte from remaining matrix components and concentrate it. nih.govthermofisher.com |

| 4. Quantification | LC-MS/MS | To provide sensitive and specific detection and quantification of the analyte. |

Emerging Research Avenues and Future Directions for Succinyl Leucyl Agmatine

Succinyl-leucyl-agmatine, a peptide-like molecule, is drawing interest within the scientific community. While its precise biological roles are still being defined, its unique structure, combining succinic acid, the amino acid leucine (B10760876), and the neuromodulator agmatine (B1664431), places it at the crossroads of several key cellular processes. The following sections explore promising areas of future research that could harness this compound to unravel complex biological questions.

Q & A

Q. How can researchers ensure reproducibility when replicating studies on this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing protocols on platforms like Protocols.io . Include detailed reagent tables (e.g., catalog numbers, lot numbers) and instrument calibration records. Collaborate with independent labs for external validation .

Ethical & Reporting Standards

Q. What ethical considerations apply to animal studies involving this compound?

Q. How should researchers structure a manuscript to highlight the novelty of this compound findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.